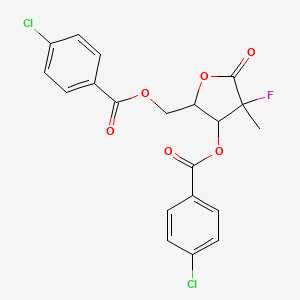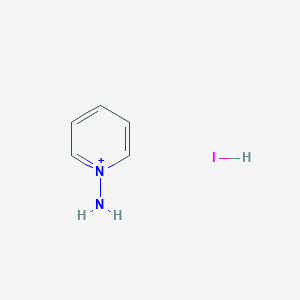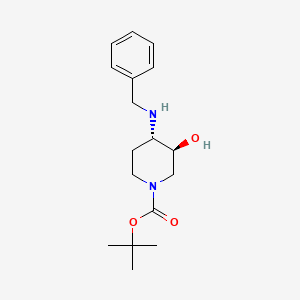
tert-butyl (3S,4S)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3S,4S)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a benzylamino group, a hydroxyl group, and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.
Step 1: The piperidine ring is functionalized to introduce the hydroxyl group at the 3-position and the benzylamino group at the 4-position. This can be achieved through selective protection and deprotection strategies, followed by nucleophilic substitution reactions.
Step 2: The tert-butyl ester is introduced via esterification reactions, often using tert-butyl chloroformate under basic conditions.
Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference. Solvents like dichloromethane, tetrahydrofuran, or dimethylformamide are commonly used.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate.
Reduction: The benzylamino group can undergo reduction to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of secondary amine derivatives.
Substitution: Formation of N-substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a building block for the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzylamino group may participate in hydrogen bonding or hydrophobic interactions, while the hydroxyl group can form hydrogen bonds. The tert-butyl ester provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
- tert-Butyl (3S,4S)-4-(methylamino)-3-hydroxypiperidine-1-carboxylate
- tert-Butyl (3S,4S)-4-(ethylamino)-3-hydroxypiperidine-1-carboxylate
Comparison:
- The presence of different substituents on the amino group (benzyl, methyl, ethyl) affects the compound’s chemical reactivity and biological activity.
- The benzyl group provides additional hydrophobic interactions, potentially enhancing binding affinity to certain targets.
- The tert-butyl ester group remains constant, providing similar steric effects across the compounds.
Propiedades
Fórmula molecular |
C17H26N2O3 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
tert-butyl (3S,4S)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-14(15(20)12-19)18-11-13-7-5-4-6-8-13/h4-8,14-15,18,20H,9-12H2,1-3H3/t14-,15-/m0/s1 |
Clave InChI |
ZDIVZXZUIPLHNP-GJZGRUSLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)NCC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


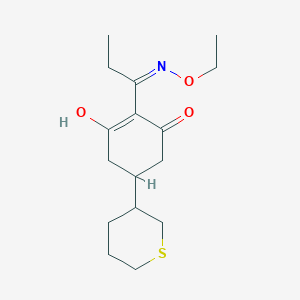
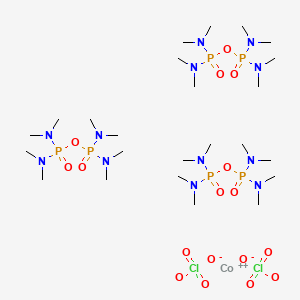
![1-Methyl-6-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12814018.png)
![N-(2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethyl)methacrylamide](/img/structure/B12814025.png)
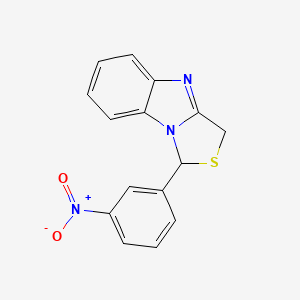


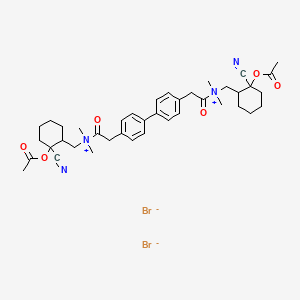

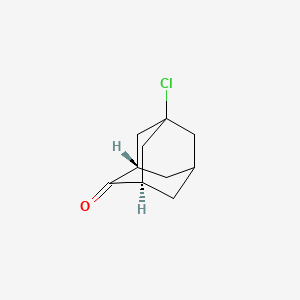

![2-ethyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12814087.png)
